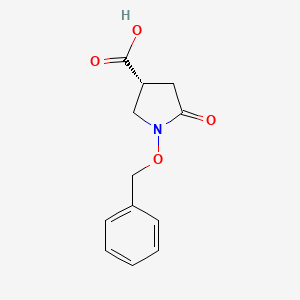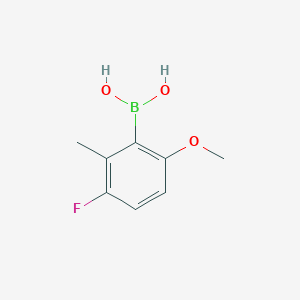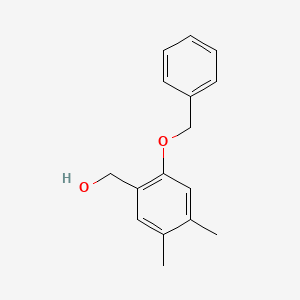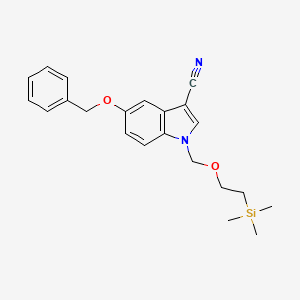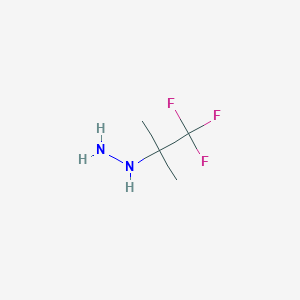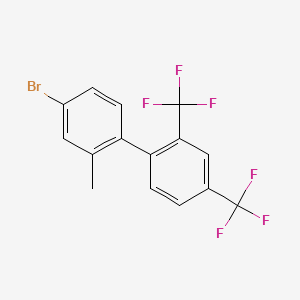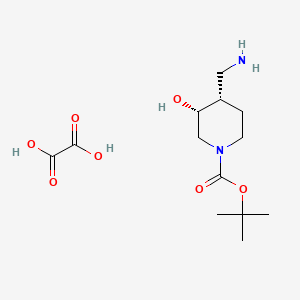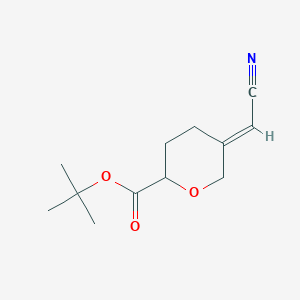
(E)-tert-butyl 5-(cyanomethylene)tetrahydro-2H-pyran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-tert-butyl 5-(cyanomethylene)tetrahydro-2H-pyran-2-carboxylate is a synthetic organic compound with potential applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a cyanomethylene group and a tetrahydro-2H-pyran ring. The presence of these functional groups makes it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-butyl 5-(cyanomethylene)tetrahydro-2H-pyran-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the tetrahydro-2H-pyran ring, followed by the introduction of the cyanomethylene group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the use of a strong base like sodium hydride in an aprotic solvent such as dimethylformamide can facilitate the formation of the cyanomethylene group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality. The use of automated systems for monitoring and controlling the reaction parameters is also common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-tert-butyl 5-(cyanomethylene)tetrahydro-2H-pyran-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyanomethylene group to other functional groups, such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethylene group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
(E)-tert-butyl 5-(cyanomethylene)tetrahydro-2H-pyran-2-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of (E)-tert-butyl 5-(cyanomethylene)tetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets. The cyanomethylene group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition or activation of enzymes and other proteins, affecting various cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (E)-tert-butyl 5-(cyanomethylene)tetrahydro-2H-pyran-2-carboxylate include:
tert-butyl 5-(cyanomethylene)tetrahydro-2H-pyran-2-carboxylate: A structural isomer with different stereochemistry.
tert-butyl 5-(cyanomethyl)tetrahydro-2H-pyran-2-carboxylate: A compound with a similar structure but lacking the double bond in the cyanomethylene group.
tert-butyl 5-(cyanoethyl)tetrahydro-2H-pyran-2-carboxylate: A compound with an ethyl group instead of a methylene group.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the cyanomethylene group. This combination of features makes it a valuable compound for studying new chemical reactions and developing novel applications in various fields.
Eigenschaften
Molekularformel |
C12H17NO3 |
|---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
tert-butyl (5E)-5-(cyanomethylidene)oxane-2-carboxylate |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)10-5-4-9(6-7-13)8-15-10/h6,10H,4-5,8H2,1-3H3/b9-6+ |
InChI-Schlüssel |
LAGGCXGVNHTNEP-RMKNXTFCSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)C1CC/C(=C\C#N)/CO1 |
Kanonische SMILES |
CC(C)(C)OC(=O)C1CCC(=CC#N)CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


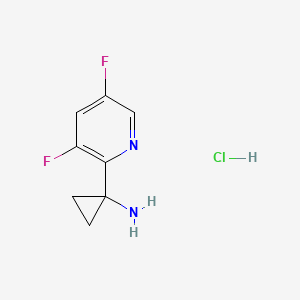
![4'-Chloro-3'-methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14024839.png)
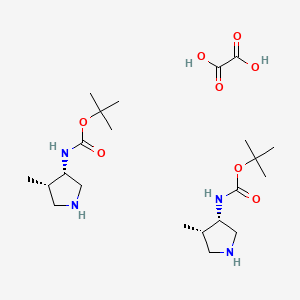
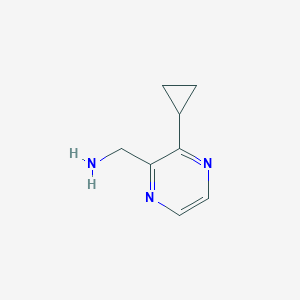
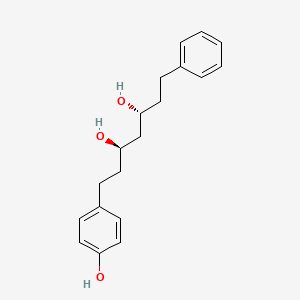
![6-Bromo-3-((1S,2S)-2-hydroxycyclohexyl)benzo[h]quinazolin-4(3H)-one](/img/structure/B14024853.png)

